molecular formula C20H23N3O4 B3569497 [4-(2-ETHOXYPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

[4-(2-ETHOXYPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

Cat. No.: B3569497
M. Wt: 369.4 g/mol
InChI Key: PJNJCWBOINEEBA-UHFFFAOYSA-N
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Description

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further connected to a methanone group substituted with a methyl and nitro group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 2-ethoxyphenylpiperazine with 3-methyl-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological targets such as enzymes and receptors. It serves as a model compound to understand the structure-activity relationships of piperazine derivatives.

Medicine: The compound is investigated for its potential therapeutic applications. Piperazine derivatives are known for their pharmacological activities, and this compound is no exception. It is studied for its potential use in treating various medical conditions, including neurological disorders and infections.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in neurological research, the compound may interact with neurotransmitter receptors, while in antimicrobial research, it may inhibit the activity of bacterial enzymes.

Comparison with Similar Compounds

  • 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE
  • 4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE
  • 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE

Comparison:

  • 4-(2-METHOXYPHENYL)PIPERAZINOMETHANONE: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group may affect the compound’s reactivity and interaction with biological targets.
  • 4-(2-CHLOROPHENYL)PIPERAZINOMETHANONE: The chloro group in this compound introduces different electronic and steric effects, which can influence its chemical and biological properties.
  • 4-(2-FLUOROPHENYL)PIPERAZINOMETHANONE: The fluorine atom in this compound can enhance its stability and alter its interaction with biological targets due to the strong electronegativity of fluorine.

The uniqueness of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-3-27-19-7-5-4-6-18(19)21-10-12-22(13-11-21)20(24)16-8-9-17(23(25)26)15(2)14-16/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNJCWBOINEEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-ETHOXYPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
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[4-(2-ETHOXYPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

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